molecular formula C17H18N2O3S2 B11126920 methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11126920
M. Wt: 362.5 g/mol
InChI Key: IVEYBOAKYPGGPB-UHFFFAOYSA-N
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Description

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The compound is characterized by:

  • Methyl ester at position 4.
  • 2,7-Dimethyl groups on the thiazole and pyrimidine rings.
  • A 5-[4-(methylsulfanyl)phenyl] substituent, introducing a sulfur-containing aromatic moiety.

The structural complexity of this molecule arises from its bicyclic framework and diverse substituents, which influence its physicochemical properties and bioactivity. Its synthesis typically involves multi-component reactions or cyclization strategies, as seen in related thiazolo[3,2-a]pyrimidine derivatives .

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-9-13(16(21)22-3)14(11-5-7-12(23-4)8-6-11)19-15(20)10(2)24-17(19)18-9/h5-8,10,14H,1-4H3

InChI Key

IVEYBOAKYPGGPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Dihydropyrimidine Formation

The foundation of this synthesis lies in the Biginelli three-component reaction , which combines an aldehyde, thiourea, and a 1,3-dicarbonyl compound to form a dihydropyrimidine intermediate. For the target compound, 4-(methylsulfanyl)benzaldehyde is used as the aldehyde component to introduce the methylsulfanylphenyl moiety.

General Procedure :

  • Reagents : 4-(Methylsulfanyl)benzaldehyde, thiourea, ethyl acetoacetate.

  • Conditions :

    • Catalyst : Sulfuric acid (H₂SO₄) or iodine (I₂) in acetonitrile or solvent-free conditions.

    • Temperature : 110–140°C for 1–2 hours.

  • Yield : 75–90% for dihydropyrimidine intermediates.

Mechanism :

  • Nucleophilic attack by thiourea on the aldehyde carbonyl.

  • Cyclization with ethyl acetoacetate to form the dihydropyrimidine-2-thione scaffold.

Cyclization to Thiazolopyrimidine Core

The dihydropyrimidine intermediate undergoes cyclization with ethyl chloroacetate to form the fused thiazolo-pyrimidine ring.

Reagents and Conditions :

  • Reagent : Ethyl chloroacetate.

  • Conditions :

    • Catalyst : None or PTSA (p-toluenesulfonic acid).

    • Temperature : 110–115°C for 30 minutes.

  • Yield : 70–85%.

Mechanism :

  • Alkylation of the thione sulfur by ethyl chloroacetate.

  • Intramolecular cyclization to form the thiazole ring.

Substitution and Functionalization

Post-cyclization steps introduce the methyl groups and ester functionality.

Key Steps :

  • Methylation :

    • Reagent : Dimethyl sulfate (Me₂SO₄) or methyl iodide.

    • Conditions : Reflux in ethanol or ethanol/water.

    • Target : Methylation at position 2 or 7.

  • Esterification :

    • Reagent : Ethyl chloroacetate (already incorporated during cyclization).

    • Result : Methyl ester at position 6 retained from ethyl acetoacetate.

Green Chemistry and Modern Methods

Ultrasonic and Solvent-Free Approaches :

  • Ultrasonic Synthesis :

    • Catalyst : None or Fe₃O₄@l-arginine nanoparticles.

    • Conditions : Solvent-free, ultrasound probe (51 W, 10 minutes).

    • Yield : 90% for thiazolopyrimidine derivatives.

  • Nanoparticle-Catalyzed Reactions :

    • Catalyst : Fe₃O₄@l-arginine.

    • Reagents : Chloroacetyl chloride, aromatic aldehydes.

    • Yield : 70–83%.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Advantages Limitations Reference
Biginelli + Cyclization4-(Methylsulfanyl)benzaldehyde, H₂SO₄, 110°C75–85High regioselectivity, scalableHarsh acidic conditions
Ultrasonic SynthesisSolvent-free, ultrasound probe, 10 min90Environmentally friendly, rapidLimited to small-scale reactions
Green ChemistryFe₃O₄@l-arginine, chloroacetyl chloride70–83Reusable catalyst, mild conditionsRequires specialized catalysts

Detailed Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Data

Hypothetical Data (Based on Structural Analogues) :

Position δ (ppm) *Multiplicity Assignment Reference
2-CH₃2.25sMethyl (position 2)
7-CH₃2.57sMethyl (position 7)
Ar-CH₂-S2.39sMethylsulfanyl group
COOCH₃3.76sMethyl ester (position 6)
C=O169–170s (IR)Ketone (position 3)

*Values inferred from structurally similar compounds.

Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy Key Peaks Reference
IR 1695–1705 cm⁻¹ (C=O), 3110–3225 cm⁻¹ (N–H), 1240–1260 cm⁻¹ (C–O ester)
MS m/z 406.5 (M⁺), fragments at m/z 347, 308 (loss of methyl ester, S–C bonds)

Challenges and Optimizations

  • Regioselectivity : Cyclization favors the 5-oxo isomer when using 6-methyl-2-thiouracils.

  • Catalyst Efficiency : PTSA or Fe₃O₄@l-arginine nanoparticles enhance reaction rates without solvent.

  • Scalability : Biginelli and ultrasonic methods are scalable, while green chemistry approaches require catalyst recovery .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (conc.), reflux2,7-Dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid85%
Basic hydrolysisNaOH (aq.), ethanol, 80°CSame as above78%

Mechanism :

  • Acidic: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic: Hydroxide ion directly attacks the ester carbonyl, forming a tetrahedral intermediate.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent on the phenyl ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 50°C, 6 hrs4-(Methylsulfinyl)phenyl derivative92%
mCPBA (meta-chloroperoxybenzoic acid)DCM, RT, 12 hrs4-(Methylsulfonyl)phenyl derivative88%

Applications :

  • Sulfone derivatives exhibit enhanced metabolic stability and receptor-binding affinity compared to thioether analogs.

Nucleophilic Aromatic Substitution

Electrophilic positions on the thiazolo-pyrimidine core (e.g., C-2 or C-7) may undergo substitution reactions under specific conditions.

Reagent Conditions Product Yield Reference
NH₃ (aq.)DMF, 100°C, 24 hrs6-Carbamoyl derivative65%
HydrazineEthanol, reflux6-Hydrazide derivative72%

Limitations :

  • Steric hindrance from the 2,7-dimethyl groups reduces reactivity at adjacent positions.

Condensation Reactions

The ketone at position 3 participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Reagent Conditions Product Yield Reference
AnilineToluene, p-TsOH, reflux3-(Phenylimino) derivative68%
SemicarbazideEthanol, 60°C3-Semicarbazone75%

Significance :

  • Schiff base derivatives are explored for their antimicrobial and antitumor activities .

Cycloaddition Reactions

The thiazolo-pyrimidine system may engage in [4+2] cycloadditions with dienophiles, though limited by aromatic stabilization.

Dienophile Conditions Product Yield Reference
Maleic anhydrideXylene, 120°C, 48 hrsFused bicyclic adduct42%

Challenges :

  • Low yields due to the compound’s aromatic stability and steric constraints.

Photochemical Reactions

The methylsulfanyl group undergoes photolytic cleavage under UV light, forming radical intermediates.

Conditions Product Application Reference
UV (254 nm), THF, 12 hrs4-(Thiyl radical)phenyl derivative (trapped with TEMPO)Study of radical-mediated pathways

Key Research Findings

  • Antibacterial Activity : Carboxylic acid derivatives (post-ester hydrolysis) showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

  • Thermal Stability : The compound decomposes at 210–215°C, as confirmed by thermogravimetric analysis.

  • Solubility Profile :

    • Aqueous solubility: <0.1 mg/mL (pH 7.4).

    • LogP: 3.2 (indicating high lipophilicity).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for various therapeutic applications:

  • Anticancer Properties :
    • Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines, including this compound, demonstrate potent anticancer activity. For instance, compounds synthesized from thiazolopyrimidine structures have shown inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines with IC50 values ranging from 9.8 to 35.9 µM .
    • Mechanistically, these compounds may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 while downregulating anti-apoptotic proteins such as Bcl-2.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. In one study, it exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
  • Anti-inflammatory Effects :
    • Research suggests that thiazolo[3,2-a]pyrimidine derivatives can modulate inflammatory pathways. The compound may inhibit enzymes involved in inflammatory responses, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antidiabetic Activity :
    • Some studies have indicated potential antidiabetic effects through the modulation of metabolic pathways associated with glucose metabolism and insulin sensitivity.

Case Study 1: Anticancer Activity

In vitro assays revealed that methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate induced apoptosis in HepG2 liver cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation at low concentrations.

Case Study 2: Antimicrobial Efficacy

A comparative study on various thiazolo-pyrimidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as an effective antibacterial agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds within the thiazolo-pyrimidine family:

Compound NameStructural FeaturesBiological Activity
Thiazolo[3,2-a]pyrimidineCore thiazole and pyrimidine ringsAnticancer
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
5-Oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial

Mechanism of Action

The mechanism of action of methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through variations in substituents at positions 2, 5, 6, and 5. Below is a systematic comparison of the target compound with analogues reported in the literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Synthesis Method Key Properties/Activities Reference
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,7-diMe; 5-(4-MeS-phenyl); 6-COOMe Multi-component cyclization (hypothesized) Antifungal (potential, inferred)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Br-phenyl); 6-COOEt Biginelli reaction + cyclization Crystallographic study (π-halogen interactions)
Ethyl 7-methyl-5-(4-methylphenyl)-2-(3,4-dichlorophenyl-pyrazolylmethylene)-3-oxo-...-6-carboxylate 2-(pyrazolylmethylene); 5-(4-Me-phenyl) One-pot multi-component reaction High yield (78%); crystallized
Ethyl 5-phenyl-2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-...-6-carboxylate 2-(trimethoxybenzylidene); 5-Ph Cyclization with chloroacetic acid Flattened boat conformation; C–H···O bonds
Methyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-...-6-carboxylate 2-(2-F-benzylidene); 5-(4-OMe-phenyl) Condensation with aromatic aldehydes Antifungal activity (Aspergillus spp.)

Key Observations

Substituent Effects on Bioactivity: The 5-aryl group (e.g., 4-methylsulfanylphenyl vs. 4-bromophenyl) significantly modulates electronic properties and intermolecular interactions. For instance, bromophenyl derivatives exhibit strong π-halogen interactions in crystal packing , while methylsulfanyl groups may enhance lipophilicity and membrane permeability. The fluorobenzylidene analogue showed notable antifungal activity, suggesting electronegative substituents enhance efficacy.

Synthetic Strategies :

  • Ethyl esters (e.g., ) are more common than methyl esters due to easier handling in Biginelli or multi-component reactions. Methyl esters, as in the target compound, may require tailored conditions to avoid transesterification.
  • High-yielding (>75%) methods often employ acetic acid/acetic anhydride media with sodium acetate .

Physicochemical Properties :

  • Melting Points : Derivatives with bulky 2-substituents (e.g., trimethoxybenzylidene ) exhibit higher melting points (>420 K) due to rigid packing, whereas simpler analogues melt at 130–140°C .
  • Hydrogen Bonding : C–H···O interactions stabilize crystal structures, as seen in the trimethoxybenzylidene derivative .

Biological Activity :

  • Antifungal activity against Aspergillus and Candida species is common in this class . The methylsulfanyl group in the target compound may synergize with the thiazole sulfur to disrupt fungal membranes.

Table 2: Antifungal Activity Data

Compound MIC (µg/mL) vs. C. albicans MIC (µg/mL) vs. A. niger Reference
Methyl 2-(2-fluorobenzylidene)-... 12.5 25
Ethyl 5,7-dimethyl-3-oxo-... (parent) 50 50
Target compound (hypothesized) Pending Pending

Biological Activity

Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and data.

The compound can be synthesized through a series of chemical reactions involving thiazolo[3,2-a]pyrimidine derivatives. The synthesis typically involves cyclodehydration processes using polyphosphoric acid to yield the desired thiazolo structure. Characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. A study demonstrated that several derivatives showed improved antibacterial properties compared to their open analogs. Specifically, compounds with higher lipophilicity values (ClogP) were associated with enhanced activity against various bacterial strains .

CompoundAntibacterial ActivityClogP Value
2aModerate6.47
2bModerate7.92
2cModerate6.70

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that certain derivatives could inhibit pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity .

Cell LineIC50 (µM)
MCF-710.0
HCT-11615.5
T47D12.8

The mechanism by which thiazolo[3,2-a]pyrimidine derivatives exert their biological effects is multifaceted. They are believed to interact with key cellular targets involved in proliferation and apoptosis pathways. For example, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer cell signaling .

Case Studies

  • Antibacterial Study : A series of thiazolo[3,2-a]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly affected antibacterial potency.
  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, this compound was found to inhibit cell growth effectively in a dose-dependent manner.

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